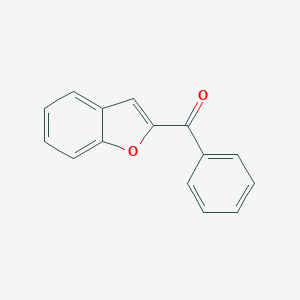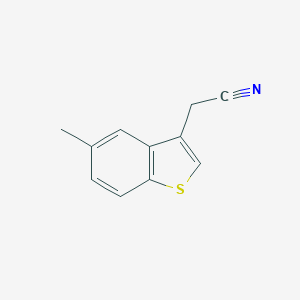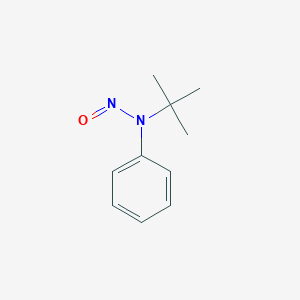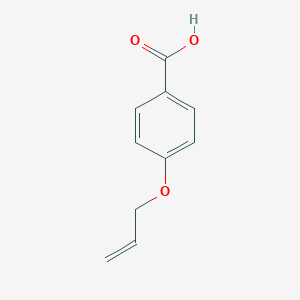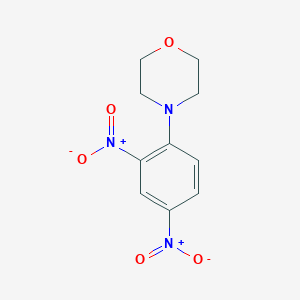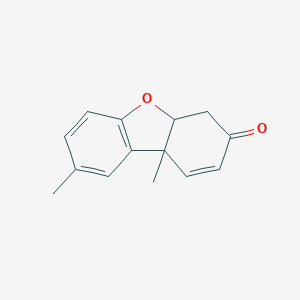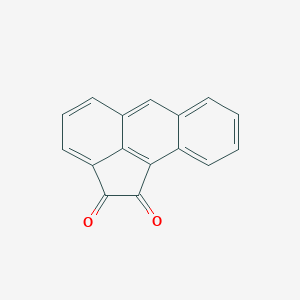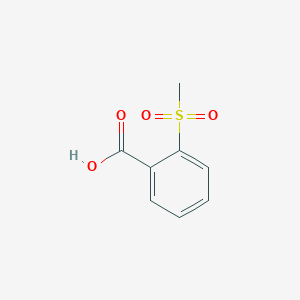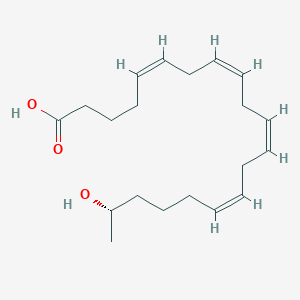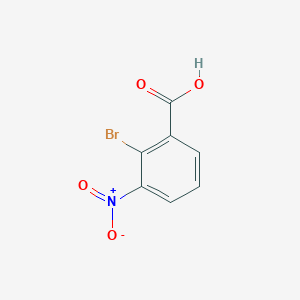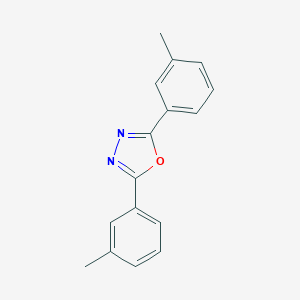
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole, commonly known as MPOD, is a heterocyclic compound that belongs to the family of oxadiazoles. MPOD has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
MPOD has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In materials science, MPOD has been used as a fluorescent probe for detecting and imaging biological molecules. In biology, MPOD has been used to study the structure and function of proteins, as well as to monitor protein-protein interactions. In medicine, MPOD has shown potential as an anti-cancer agent, as well as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of MPOD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPOD has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MPOD has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways.
Effets Biochimiques Et Physiologiques
MPOD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPOD can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. MPOD has also been shown to have anti-inflammatory effects, as well as antioxidant effects. In vivo studies have shown that MPOD can reduce tumor growth in mice, as well as improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPOD is its versatility. MPOD can be easily modified to incorporate different functional groups, allowing for the development of new derivatives with different properties and applications. However, one of the main limitations of MPOD is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPOD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on MPOD. One area of interest is the development of new derivatives of MPOD with improved solubility and bioavailability. Another area of interest is the development of new applications for MPOD, such as in the field of nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of MPOD and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole is a versatile compound with potential applications in various fields. Its unique properties and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of MPOD involves a two-step process. In the first step, 3-methylbenzohydrazide is reacted with phosphorus oxychloride to form 3-methylbenzoyl chloride. In the second step, 3-methylbenzoyl chloride is reacted with cyanogen azide to form MPOD. The yield of MPOD from this process is typically around 70%.
Propriétés
Numéro CAS |
59646-37-6 |
|---|---|
Nom du produit |
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole |
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Clé InChI |
OHWQVYVPAAGBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Autres numéros CAS |
59646-37-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



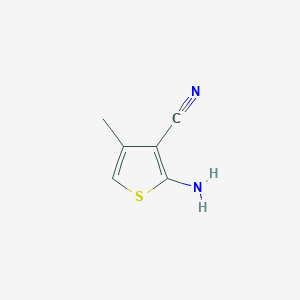
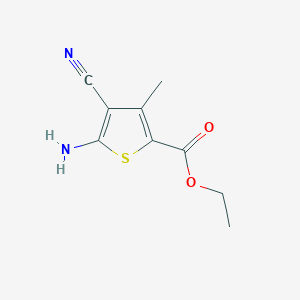
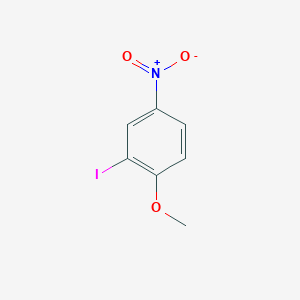
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
